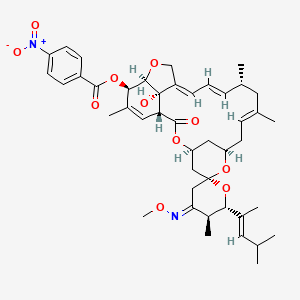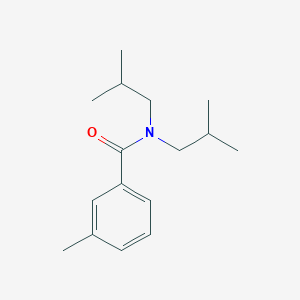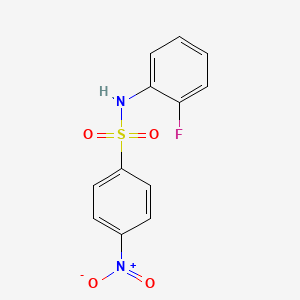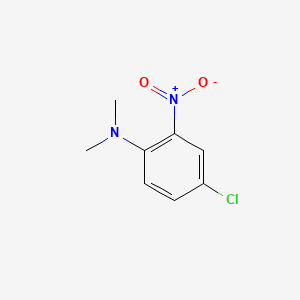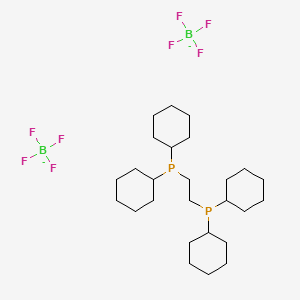
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)
Vue d'ensemble
Description
1,2-Bis(dicyclohexylphosphino)ethane, abbreviated as dcpe, is an organophosphorus compound with the formula (C6H11)2PCH2CH2P(C6H11)2 . It is a white solid that is soluble in nonpolar organic solvents . The compound is used as a bulky and highly basic diphosphine ligand in coordination chemistry .
Synthesis Analysis
1,2-Bis(dicyclohexylphosphino)ethane can be synthesized by reacting with an organometallic reagent . A simple synthesis of 1,2-bis(dimethylphosphino)ethane, 1,2-bis(diethyl-phosphino)ethane, and 1,2-bis(dicyclohexylphosphino)ethane is reported .Molecular Structure Analysis
The linear formula of 1,2-Bis(dicyclohexylphosphino)ethane is (C6H11)2PCH2CH2P(C6H11)2 . The SMILES string representation is C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 .Chemical Reactions Analysis
1,2-Bis(dicyclohexylphosphino)ethane can be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines .Physical And Chemical Properties Analysis
1,2-Bis(dicyclohexylphosphino)ethane is a white solid . It has a molecular weight of 422.61 . The melting point is 96–97 °C .Applications De Recherche Scientifique
Ligand for Pd-Catalyzed Decarbonylative C-H Coupling of Azoles and Aromatic Esters
This compound can be used as a ligand for palladium-catalyzed decarbonylative C-H coupling of azoles and aromatic esters . This reaction is a key step in the synthesis of many complex organic molecules, including pharmaceuticals and materials.
Ligand for Ni-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Primary Amines
It can also be used as a ligand for nickel-catalyzed cross-coupling reactions of aryl fluorides and primary amines . This type of reaction is widely used in the synthesis of biologically active compounds and materials.
Ligand for Metal-Catalyzed Allylic Alkylation and Decarboxylation of Allylic Esters
1,2-Bis(dicyclohexylphosphino)ethane can be used as a ligand in metal-catalyzed allylic alkylation and decarboxylation of allylic esters . These reactions are important in the synthesis of complex organic molecules.
Ligand for 1,3-Diene Synthesis
This compound is used as a ligand in the synthesis of 1,3-dienes . Dienes are important building blocks in the synthesis of polymers and other materials.
Ligand for Cycloaddition Reactions
1,2-Bis(dicyclohexylphosphino)ethane can be used as a ligand in cycloaddition reactions . These reactions are key steps in the synthesis of many complex organic molecules.
Ligand for Carbonylation Reactions
Finally, this compound can be used as a ligand in carbonylation reactions . Carbonylation reactions are important in the synthesis of carboxylic acids, esters, and amides, which are common functional groups in organic chemistry.
Mécanisme D'action
Target of Action
The primary target of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) are transition metals, as it acts as a ligand in coordination chemistry . It forms complexes with these metals, providing coordination sites and stabilizing low oxidation state metals .
Mode of Action
This compound interacts with its targets (transition metals) by forming complexes. It is involved in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These interactions result in changes to the metal’s oxidation state and its reactivity .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a role in the decarbonylation of allylic esters and the synthesis of 1,3-dienes . It is also involved in cycloaddition reactions and carbonylation reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in nonpolar organic solvents . This suggests that it may have good bioavailability in nonpolar environments.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reaction it is involved in. For example, in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, the compound facilitates the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) can be influenced by environmental factors. It is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is also sensitive to heat and can combust when exposed to high temperatures .
Safety and Hazards
Orientations Futures
1,2-Bis(dicyclohexylphosphino)ethane is a promising ligand for various chemical reactions, including decarboxylation, Suzuki-Miyaura coupling, and Negishi coupling . Its use in coordination chemistry and potential in various chemical reactions make it a valuable compound for future research and applications .
Propriétés
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMUOAMAMSRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



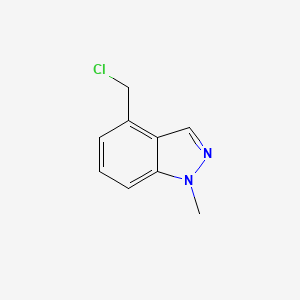
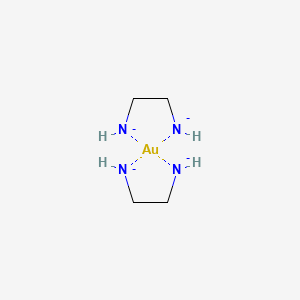
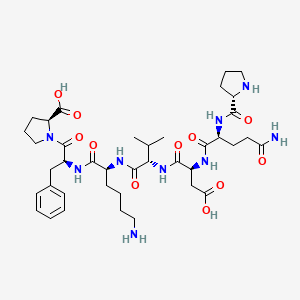
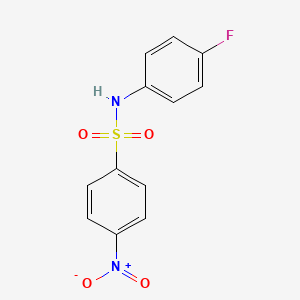

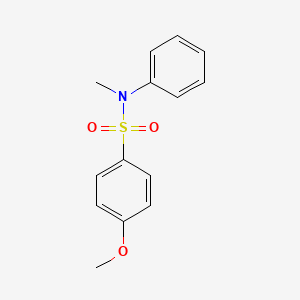
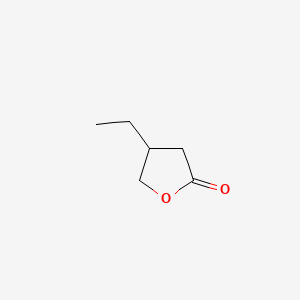
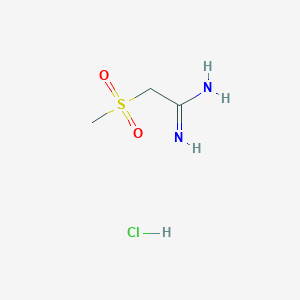
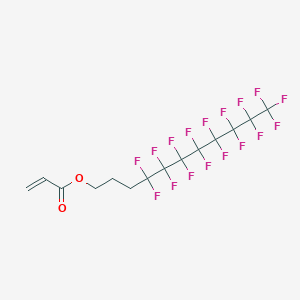
![Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-](/img/structure/B3342312.png)
